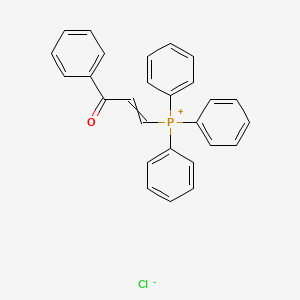
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a phenylprop-1-en-1-yl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate precursor. One common method is the reaction of triphenylphosphine with (3-oxo-3-phenylprop-1-en-1-yl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions, which are essential for its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: Contains a pyridinium ion instead of a phosphonium ion.
Uniqueness
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of a phosphonium ion with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and organic synthesis .
Propiedades
Número CAS |
40613-14-7 |
|---|---|
Fórmula molecular |
C27H22ClOP |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
(3-oxo-3-phenylprop-1-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-22H;1H/q+1;/p-1 |
Clave InChI |
JKXHXGULGSDFQJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


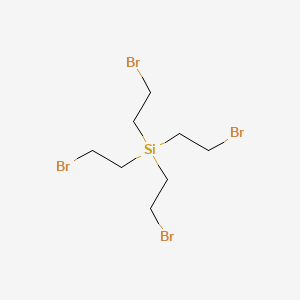
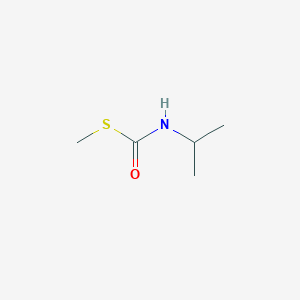
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
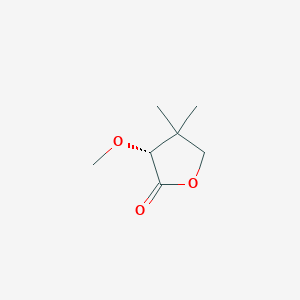
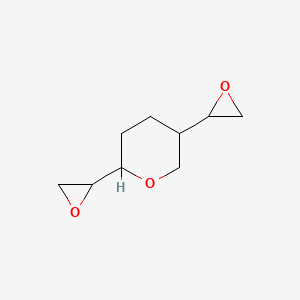
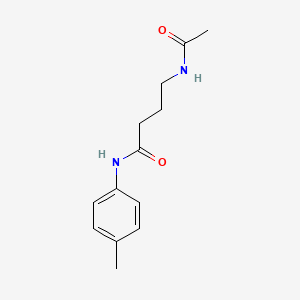
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)



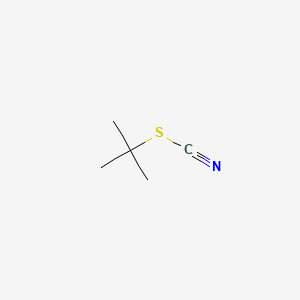
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
